
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, chlorine, hydroxyl, and amide, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylaniline to obtain 3-bromo-4-methylaniline . This intermediate can then undergo further bromination and chlorination reactions to introduce the additional bromine and chlorine atoms. The final step involves the formation of the amide bond through a condensation reaction with 5-chloro-2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amide bond can be reduced to an amine.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.
科学研究应用
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
3-bromo-4-methylaniline: A precursor in the synthesis of the target compound.
5-chloro-2-hydroxybenzoic acid: Another precursor used in the final condensation step.
3,5-dibromo-4-methylaniline: A related compound with similar bromine substitution patterns.
Uniqueness
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C14H10Br2ClNO2 |
|---|---|
分子量 |
419.49 g/mol |
IUPAC 名称 |
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2ClNO2/c1-7-2-3-9(6-11(7)15)18-14(20)10-4-8(17)5-12(16)13(10)19/h2-6,19H,1H3,(H,18,20) |
InChI 键 |
KMROVZXIEIXPTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)


![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
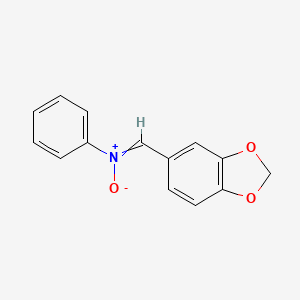
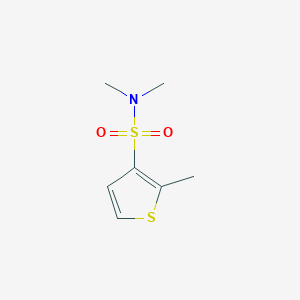

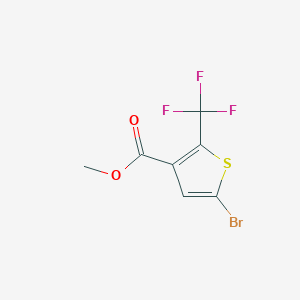
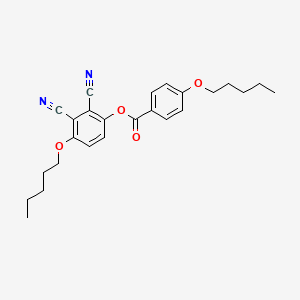
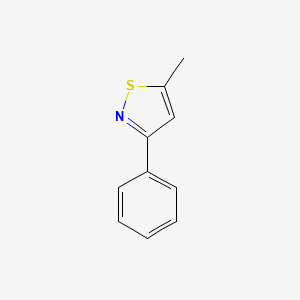
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
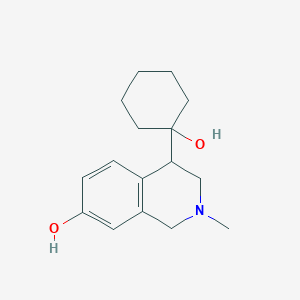
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
